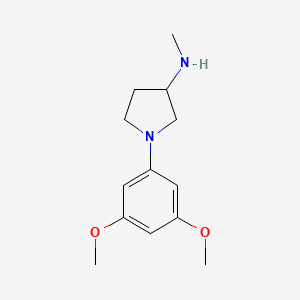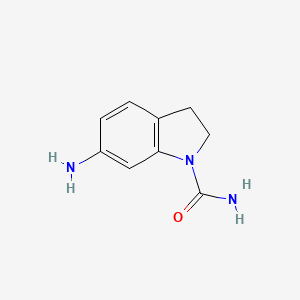
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
6-Amino-2,3-dihydro-1H-indole-1-carboxamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide consists of a five-membered ring fused to a six-membered ring, forming an indole structure. The indole structure is substituted at the 2 and 3 positions with an amino group and a carboxamide group, respectively .Applications De Recherche Scientifique
Antiviral Activity
6-Amino-2,3-dihydro-1H-indole-1-carboxamide derivatives have been reported to exhibit significant antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L and a high selectivity index against Coxsackie B3 virus . This suggests potential for the development of new antiviral drugs that could be effective in treating various viral infections.
Anti-HIV Activity
Indole derivatives, including those related to 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have been synthesized and screened for their anti-HIV activity. Some compounds have shown promising results against HIV-1 (IIIB) and HIV-2 (ROD) strains, indicating their potential use in anti-HIV therapies .
Anticancer Applications
The indole nucleus, which is part of the structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, is found in many synthetic drug molecules with anticancer activity. The ability of indole derivatives to bind with high affinity to multiple receptors makes them valuable in the development of new cancer treatments .
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. The structural framework of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be utilized to synthesize new compounds with potential applications in combating microbial infections .
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic properties. By synthesizing and testing various scaffolds of indole, including those related to 6-amino-2,3-dihydro-1H-indole-1-carboxamide, new therapeutic possibilities for diabetes treatment may be discovered .
Antimalarial Activity
The indole core is also present in compounds with antimalarial activity. Derivatives of 6-amino-2,3-dihydro-1H-indole-1-carboxamide could be explored for their potential to treat malaria, a disease caused by Plasmodium parasites .
Orientations Futures
Indole derivatives, including 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Propriétés
IUPAC Name |
6-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNJWHMMMTRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




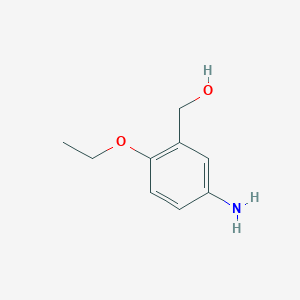
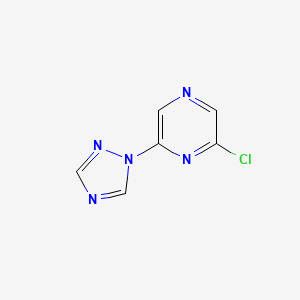
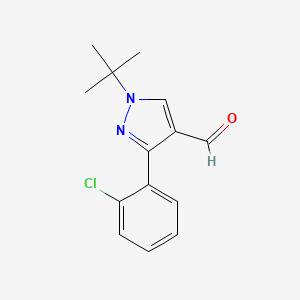
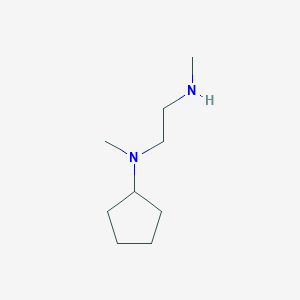
![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)
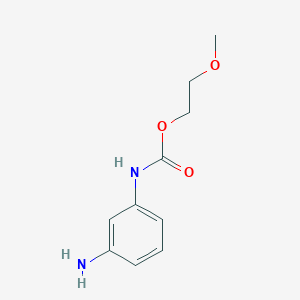
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
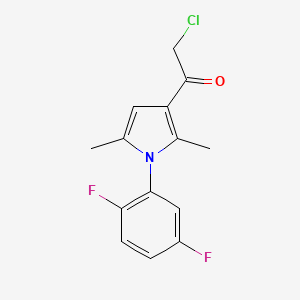

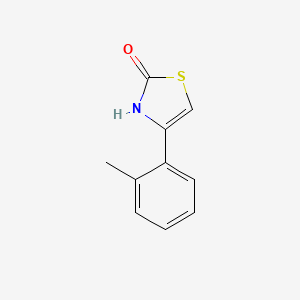
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
